
3-Fluoro-5-nitrobenzylazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-nitrobenzylazide is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 5-position, and an azide group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrobenzylazide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of these processes .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-nitrobenzylazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzyl derivatives.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Fluoro-5-aminobenzylazide.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
3-Fluoro-5-nitrobenzylazide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of functional materials, such as fluorescent probes and sensors.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of bioactive molecules.
Biological Research: The compound is used in the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitrobenzylazide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group can react with nucleophiles, leading to the formation of various substituted products. Additionally, the azide group can participate in cycloaddition reactions, forming triazole derivatives that may interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-nitrobenzamide: Similar in structure but with an amide group instead of an azide group.
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Contains a pentafluorosulfanyl group instead of a benzylazide moiety.
Uniqueness
3-Fluoro-5-nitrobenzylazide is unique due to the presence of both a nitro group and an azide group on the benzyl moiety.
Properties
Molecular Formula |
C7H5FN4O2 |
|---|---|
Molecular Weight |
196.14 g/mol |
IUPAC Name |
1-(azidomethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H5FN4O2/c8-6-1-5(4-10-11-9)2-7(3-6)12(13)14/h1-3H,4H2 |
InChI Key |
SKPFQYRKBWBTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


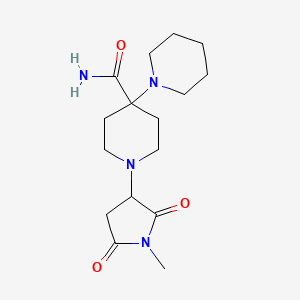

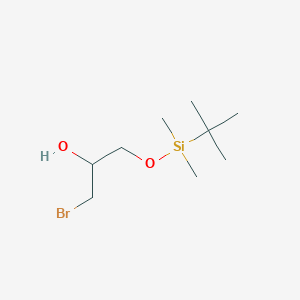
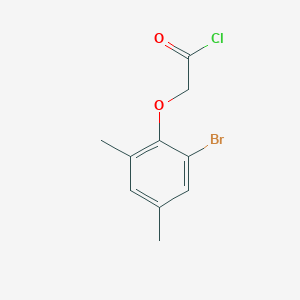
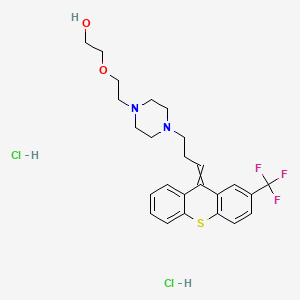
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)

![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
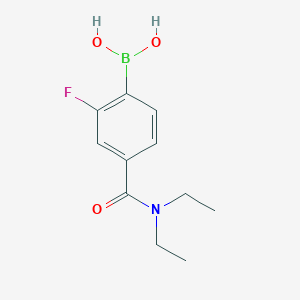
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)
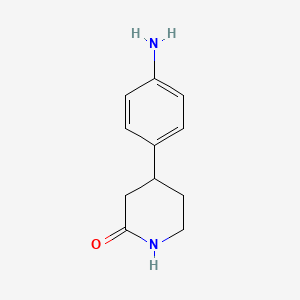
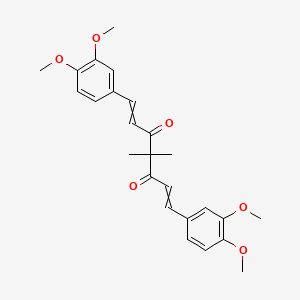
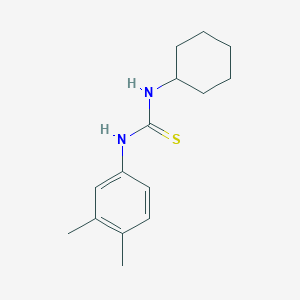
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)
